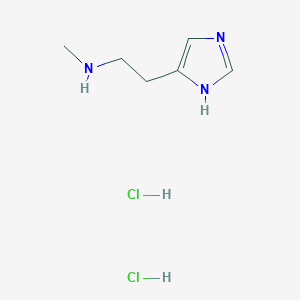

Nalpha-Methylhistamin-Dihydrochlorid

Übersicht

Beschreibung

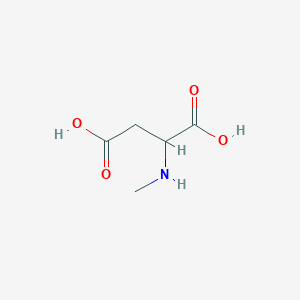

N-Methylhistamin-Dihydrochlorid ist eine chemische Verbindung, die von Histamin abgeleitet ist, einem biogenen Amin, das an verschiedenen physiologischen Prozessen beteiligt ist. Diese Verbindung ist bekannt für ihre Rolle als potenter Histaminagonist, insbesondere an Histamin-H3-Rezeptoren. Sie ist auch für ihre Anwendungen in der wissenschaftlichen Forschung bekannt, insbesondere in den Bereichen Pharmakologie und Biochemie .

Wissenschaftliche Forschungsanwendungen

N-Methylhistamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of histamine metabolism and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in conditions such as migraines and allergies.

Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in diagnostic assays

Wirkmechanismus

Target of Action

Nalpha-Methylhistamine dihydrochloride, also known as N-Methyl-1H-imidazole-4-ethanamine dihydrochloride, is a potent histamine agonist . It primarily targets histamine receptors, particularly H3 receptors . It also displays agonist properties at H4 receptors . Histamine receptors play a crucial role in various physiological actions, including cell proliferation, embryonic development, wound healing, and functions of the brain, cardiovascular system, and endocrine system .

Mode of Action

Nalpha-Methylhistamine dihydrochloride interacts with its targets, the histamine receptors, by binding to them . This binding stimulates the receptors and triggers a series of biochemical reactions. It is more potent than histamine itself, particularly at the H3 receptor .

Biochemical Pathways

Upon binding to the histamine receptors, Nalpha-Methylhistamine dihydrochloride affects several biochemical pathways. One of the key pathways influenced is the cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis pathway . The compound is highly effective in inducing cAMP synthesis . cAMP is a crucial second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Nalpha-Methylhistamine dihydrochloride’s action are primarily related to its role as a histamine agonist. It stimulates histamine receptors, leading to various physiological responses. For instance, it helps in removing or decreasing the headache in migraine prophylaxis . It also stimulates acid secretion in animals by acting directly on histamine H2 receptors .

Biochemische Analyse

Biochemical Properties

Nalpha-Methylhistamine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts directly on histamine H2 receptors (H2Rs) in animals to stimulate acid secretion . It also dose-dependently stimulates cAMP productions in CHO-H2R cells . These interactions underline the significant role of Nalpha-Methylhistamine dihydrochloride in biochemical reactions.

Cellular Effects

Nalpha-Methylhistamine dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it stimulates cAMP synthesis, which is a crucial second messenger involved in many biological processes .

Molecular Mechanism

The molecular mechanism of action of Nalpha-Methylhistamine dihydrochloride involves binding interactions with biomolecules and changes in gene expression. It acts as a potent agonist for both H2 and H3 receptors . It also effectively inhibits [3H] tiotidine binding to CHO-H2R cells .

Dosage Effects in Animal Models

The effects of Nalpha-Methylhistamine dihydrochloride vary with different dosages in animal models

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

N-Methylhistamin-Dihydrochlorid wird durch N-Methylierung von Histamin synthetisiert. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Methyliodid oder Methylsulfat. Die Reaktion findet typischerweise in einer wässrigen oder alkoholischen Lösung unter basischen Bedingungen statt, wobei häufig Natriumhydroxid oder Kaliumcarbonat als Base verwendet werden .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von N-Methylhistamin-Dihydrochlorid großtechnische Methylierungsreaktionen. Der Prozess ist für hohe Ausbeute und Reinheit optimiert und verwendet häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie .

Chemische Reaktionsanalyse

Reaktionstypen

N-Methylhistamin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um N-Methylimidazol-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in Histamin oder andere verwandte Amine umwandeln.

Substitution: Der Imidazolring von N-Methylhistamin-Dihydrochlorid kann Substitutionsreaktionen mit Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: N-Methylimidazol-Derivate.

Reduktion: Histamin oder verwandte Amine.

Substitution: Verschiedene substituierte Imidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

N-Methylhistamin-Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: In Studien zum Histamin-Stoffwechsel und zu Rezeptor-Interaktionen eingesetzt.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Migräne und Allergien.

Industrie: Wird bei der Herstellung von Pharmazeutika und als biochemischer Marker in diagnostischen Assays eingesetzt

Wirkmechanismus

N-Methylhistamin-Dihydrochlorid wirkt hauptsächlich als Agonist an Histamin-H3-Rezeptoren. Es bindet mit hoher Affinität an diese Rezeptoren und moduliert die Freisetzung von Neurotransmittern wie Histamin, Acetylcholin und Noradrenalin. Diese Modulation beeinflusst verschiedene physiologische Prozesse, darunter die Schlaf-Wach-Regulation, die Appetitkontrolle und die kognitiven Funktionen . Zusätzlich kann es an Histamin-H2-Rezeptoren wirken und die Magensäuresekretion stimulieren .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylhistamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methylimidazole derivatives.

Reduction: Reduction reactions can convert it back to histamine or other related amines.

Substitution: The imidazole ring of N-Methylhistamine dihydrochloride can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: N-Methylimidazole derivatives.

Reduction: Histamine or related amines.

Substitution: Various substituted imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Histamin: Die Stammverbindung, die an zahlreichen physiologischen Prozessen beteiligt ist.

N-Methylimidazol: Eine verwandte Verbindung mit ähnlichen chemischen Eigenschaften.

N-Methylhistidin: Ein weiteres methyliertes Derivat von Histidin

Einzigartigkeit

N-Methylhistamin-Dihydrochlorid ist aufgrund seiner hohen Affinität für Histamin-H3-Rezeptoren und seiner potenten Agonistenaktivität einzigartig. Im Gegensatz zu Histamin, das eine breite Aktivität an mehreren Rezeptortypen aufweist, zeigt N-Methylhistamin-Dihydrochlorid selektivere Rezeptor-Interaktionen, was es zu einem wertvollen Werkzeug in rezeptorspezifischen Studien macht .

Eigenschaften

IUPAC Name |

2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUQICXJAMPXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167838 | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-22-3 | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6S98U0517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)